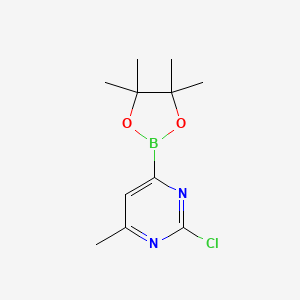![molecular formula C62H118NO15P B590823 [(3R)-1-[[(2S,3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] (3R)-3-hydroxytetradecanoate CAS No. 137245-42-2](/img/structure/B590823.png)
[(3R)-1-[[(2S,3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] (3R)-3-hydroxytetradecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A-172 is a neoplasm inhibitor derived from the brain tissue of a 53-year-old male patient with glioblastoma . This compound is primarily used in neuroscience research and has shown potential in inhibiting the growth of neoplastic cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of A-172 involves isolating the compound from glioblastoma cells. The cells are cultured in a medium containing Dulbecco’s Modified Eagle’s Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin . The cells are then harvested and processed to extract the compound.
Industrial Production Methods
Industrial production of A-172 involves large-scale cell culture techniques. The glioblastoma cells are grown in bioreactors under controlled conditions to ensure optimal growth and compound production. The cells are then harvested, and the compound is purified using chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
A-172 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and stability.
Common Reagents and Conditions
Common reagents used in the reactions involving A-172 include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of A-172. These derivatives are studied for their enhanced biological activity and stability.
Wissenschaftliche Forschungsanwendungen
A-172 has a wide range of scientific research applications:
Chemistry: A-172 is used as a model compound to study the chemical behavior of neoplasm inhibitors.
Biology: In biological research, A-172 is used to study the mechanisms of glioblastoma cell growth and inhibition.
Medicine: A-172 is being explored for its potential therapeutic applications in treating glioblastoma and other types of cancer.
Industry: In the pharmaceutical industry, A-172 is used in the development of new cancer therapies.
Wirkmechanismus
A-172 exerts its effects by targeting specific molecular pathways involved in neoplasm formation. It inhibits the activity of enzymes and proteins that promote cell proliferation and survival. The compound interferes with the signaling pathways that regulate cell growth, leading to the inhibition of neoplastic cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to A-172 include other neoplasm inhibitors such as JAK inhibitors, IDH inhibitors, and FLT3 inhibitors . These compounds also target specific molecular pathways involved in cancer cell growth and survival.
Uniqueness of A-172
What sets A-172 apart from other neoplasm inhibitors is its origin from glioblastoma cells and its specific targeting of pathways involved in glioblastoma cell growth. This makes it a unique and valuable compound for research and therapeutic applications .
Eigenschaften
CAS-Nummer |
137245-42-2 |
|---|---|
Molekularformel |
C62H118NO15P |
Molekulargewicht |
1148.592 |
IUPAC-Name |
[(3R)-1-[[(2S,3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] (3R)-3-hydroxytetradecanoate |
InChI |
InChI=1S/C62H118NO15P/c1-5-9-13-17-21-25-26-30-34-38-42-46-56(67)74-53(45-41-37-33-29-24-20-16-12-8-4)49-58(69)77-61-59(62(70)76-54(50-64)60(61)78-79(71,72)73)63-55(66)48-52(44-40-36-32-28-23-19-15-11-7-3)75-57(68)47-51(65)43-39-35-31-27-22-18-14-10-6-2/h51-54,59-62,64-65,70H,5-50H2,1-4H3,(H,63,66)(H2,71,72,73)/t51-,52-,53-,54-,59-,60-,61-,62+/m1/s1 |
InChI-Schlüssel |
RFITZFWXSQGGRN-VDAIIDBHSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)CO)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CC(CCCCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


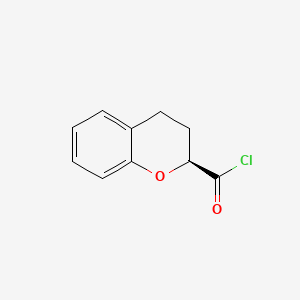
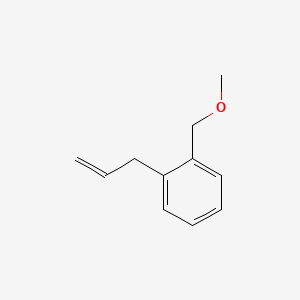
![5-Methoxy-1H-benzo[d]imidazol-1-ol](/img/structure/B590744.png)
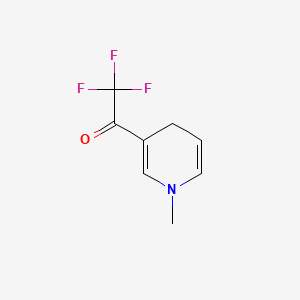
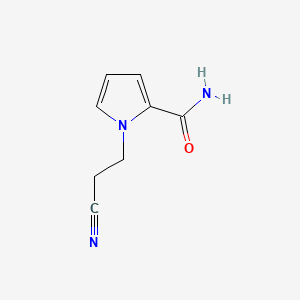
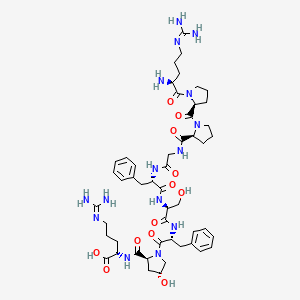
![2-[[(1R)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetic acid](/img/structure/B590751.png)
![5H-Dibenz[b,f]azepine-5-propanamine,10,11-dihydro-N,b-dimethyl-N-(methyl-d3)-(9CI)](/img/structure/B590752.png)
![Oxovanadium(2+);5,18,31,44-tetraphenyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1(52),3,5,7,9,11,13,16,18,20,22,24,26,29,31,33,35,37,39,42,44,46,48,50-tetracosaene](/img/structure/B590753.png)

![1-[2-Amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide;dihydrobromide](/img/structure/B590755.png)

